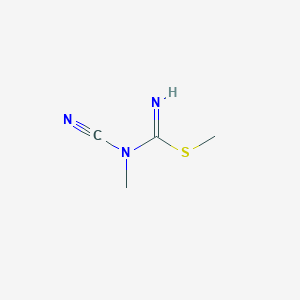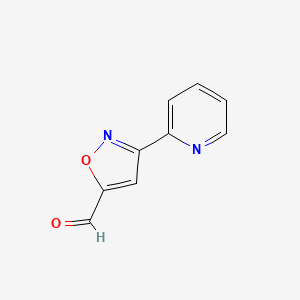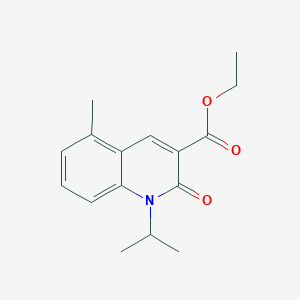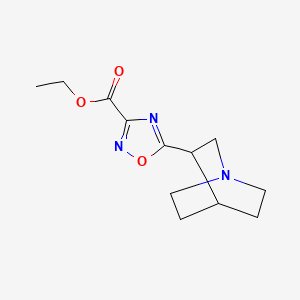![molecular formula C13H15NO3S B8382831 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate](/img/structure/B8382831.png)
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate
Descripción general
Descripción
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines an oxothienyl group with an azabicyclo octyl ester, making it an interesting subject for research in chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate typically involves multiple steps, starting with the preparation of the oxothienyl acetic acid and the azabicyclo octyl ester. These intermediates are then combined under specific reaction conditions to form the final compound. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency, reduce costs, and maintain consistent quality. The use of advanced analytical techniques ensures that the final product meets the required specifications for various applications.
Análisis De Reacciones Químicas
Types of Reactions
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Various substitution reactions can occur, where functional groups in the compound are replaced by other groups, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and low temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield oxothienyl acetic acid derivatives, while reduction could produce various reduced forms of the ester.
Aplicaciones Científicas De Investigación
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It may be used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, such as in the development of new drugs or as a pharmacological tool to study disease mechanisms.
Industry: It can be used in the production of specialty chemicals, polymers, and other materials.
Mecanismo De Acción
The mechanism by which 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate exerts its effects involves interactions with specific molecular targets and pathways. These interactions can modulate various biological processes, such as enzyme activity, signal transduction, and gene expression. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
Some compounds similar to 1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate include:
- Thienyl acetic acid derivatives
- Azabicyclo octyl esters
- Other oxothienyl compounds
Uniqueness
What sets this compound apart from similar compounds is its unique combination of functional groups, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C13H15NO3S |
|---|---|
Peso molecular |
265.33 g/mol |
Nombre IUPAC |
1-azabicyclo[2.2.2]octan-4-yl 2-oxo-2-thiophen-2-ylacetate |
InChI |
InChI=1S/C13H15NO3S/c15-11(10-2-1-9-18-10)12(16)17-13-3-6-14(7-4-13)8-5-13/h1-2,9H,3-8H2 |
Clave InChI |
VIKSKCIJBNEIKG-UHFFFAOYSA-N |
SMILES canónico |
C1CN2CCC1(CC2)OC(=O)C(=O)C3=CC=CS3 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details











Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(Cyclopent-3-en-1-yl)ethyl]-5-isopropyl-6-(3,5-dimethylbenzoyl)-2,4-pyrimidinedione](/img/structure/B8382752.png)












